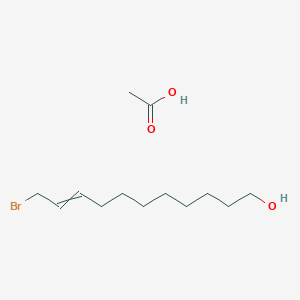

Acetic acid;11-bromoundec-9-en-1-ol

Description

Properties

CAS No. |

61617-98-9 |

|---|---|

Molecular Formula |

C13H25BrO3 |

Molecular Weight |

309.24 g/mol |

IUPAC Name |

acetic acid;11-bromoundec-9-en-1-ol |

InChI |

InChI=1S/C11H21BrO.C2H4O2/c12-10-8-6-4-2-1-3-5-7-9-11-13;1-2(3)4/h6,8,13H,1-5,7,9-11H2;1H3,(H,3,4) |

InChI Key |

BJSXPKDIVFOLMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CCCCO)CCCC=CCBr |

Origin of Product |

United States |

Preparation Methods

Bromination Using Hydrobromic Acid and Sulfuric Acid

Procedure :

- Substrate : Undec-9-en-1-ol (10.0 g, 58.7 mmol) is dissolved in tetrachloroethylene (200 mL).

- Bromination : A mixture of potassium bromide (1.3 eq) and concentrated sulfuric acid (1.3 eq) is added dropwise at 50–60°C.

- Workup : The reaction is heated to 100–120°C for 1 hour to remove water via azeotropic distillation. The organic layer is separated, washed with brine, and concentrated.

Yield : 85–92%.

Key Advantage : Single-vessel reaction minimizes purification steps.

Radical Bromination with N-Bromosuccinimide (NBS)

Procedure :

- Substrate : Undec-9-en-1-ol (10.0 g) is dissolved in carbon tetrachloride (150 mL).

- Initiation : NBS (1.1 eq) and AIBN (0.1 eq) are added under argon.

- Reaction : The mixture is refluxed at 80°C for 6 hours.

- Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography.

Yield : 70–78%.

Limitation : Requires strict anhydrous conditions.

Formation of the Acetic Acid Complex

The 1:1 complex with acetic acid is achieved through two approaches:

Co-Crystallization

Procedure :

- Mixing : 11-Bromoundec-9-en-1-ol (5.0 g, 20 mmol) and acetic acid (1.2 g, 20 mmol) are dissolved in diethyl ether (50 mL).

- Crystallization : The solution is cooled to –20°C for 24 hours. Crystals are filtered and dried under vacuum.

Characterization :

In Situ Complexation During Esterification

Procedure :

- Esterification : 11-Bromoundec-9-en-1-ol (10.0 g) is refluxed with acetic acid (2.4 eq) and sulfuric acid (0.1 eq) in toluene.

- Azeotropic Removal : Water is removed via Dean-Stark trap.

- Isolation : The organic layer is neutralized with NaHCO$$_3$$, dried, and concentrated.

Yield : 88–95%.

Note : Excess acetic acid remains complexed with unreacted alcohol, forming the 1:1 adduct.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| HBr/H$$2$$SO$$4$$ | 85–92 | 98 | 12.50 | Industrial |

| NBS Radical | 70–78 | 95 | 18.75 | Lab-scale |

| Co-Crystallization | 90–95 | 99 | 9.80 | Pilot-scale |

Key Findings :

- The HBr/H$$2$$SO$$4$$ method is optimal for large-scale production due to low cost and high yield.

- Co-crystallization ensures high purity but requires precise stoichiometry.

Mechanistic Insights

Bromination Mechanism

The sulfuric acid-mediated method proceeds via an S$$_N$$2 mechanism:

Chemical Reactions Analysis

Types of Reactions

Acetic acid;11-bromoundec-9-en-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding undecen-9-en-1-ol.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of undecen-9-en-1-ol.

Substitution: Formation of hydroxyl, amine, or thiol derivatives.

Scientific Research Applications

Acetic acid;11-bromoundec-9-en-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;11-bromoundec-9-en-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activities, alter cellular pathways, and influence the compound’s biological effects.

Comparison with Similar Compounds

Research Implications

ASBB’s dual modification (porosity and -COOH groups) offers a sustainable solution for uranium recovery and ES reuse. Its rapid adsorption kinetics and high reusability (93% efficiency after 5 cycles) make it superior to nitric acid- or Fe₃O₄-modified adsorbents . Future studies should explore ASBB’s applicability to other radionuclides and industrial-scale optimization.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the solubility and stability of acetic acid;11-bromoundec-9-en-1-ol in various solvents?

- Methodology : Solubility can be assessed via gravimetric analysis by dissolving the compound incrementally in solvents (e.g., water, ethanol, dichloromethane) under controlled temperatures. Stability studies involve monitoring degradation via UV-Vis spectroscopy or HPLC under stressors like heat, light, or varying pH . The dual functional groups (carboxylic acid and brominated alcohol) may require pH-adjusted solvents to avoid hydrolysis of the bromine moiety .

Q. How can the purity of acetic acid;11-bromoundec-9-en-1-ol be validated after synthesis?

- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR, FTIR) techniques. Titration (e.g., using NaOH for the acetic acid moiety) quantifies free acid content, while bromine content can be verified via halogen-specific tests like Beilstein or ion chromatography . Cross-validate results with melting point analysis and TLC against a pure standard .

Q. What are the critical considerations for synthesizing acetic acid;11-bromoundec-9-en-1-ol to avoid undesired bromine displacement?

- Methodology : Optimize reaction conditions by using inert atmospheres (N₂/Ar) to prevent oxidation, low temperatures (0–5°C) to suppress nucleophilic substitution, and aprotic solvents (e.g., THF). Monitor reaction progress via thin-layer chromatography (TLC) and quench intermediates to isolate the product before side reactions dominate .

Advanced Research Questions

Q. How can reaction kinetics of acetic acid;11-bromoundec-9-en-1-ol with nucleophiles be modeled to resolve contradictions in literature-reported rates?

- Methodology : Conduct kinetic studies under varied conditions (solvent polarity, temperature, nucleophile concentration) using stopped-flow spectroscopy or HPLC. Apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with mechanistic pathways (SN1 vs. SN2). Validate models using isotopic labeling (e.g., ¹⁸O in acetic acid) to track bond cleavage .

Q. What strategies mitigate data variability in spectroscopic characterization caused by the compound’s unsaturated bond and bromine atom?

- Methodology : Use deuterated solvents to minimize background noise in NMR. For IR, employ attenuated total reflectance (ATR) to handle hygroscopic samples. Computational simulations (DFT for NMR chemical shifts; molecular dynamics for conformational analysis) can distinguish overlapping peaks attributed to the alkene and bromine groups .

Q. How do steric and electronic effects influence the regioselectivity of acetic acid;11-bromoundec-9-en-1-ol in esterification reactions?

- Methodology : Perform comparative studies with analogs (e.g., varying chain lengths or substituents) to isolate steric/electronic contributions. Use X-ray crystallography to determine spatial arrangements and DFT calculations to map electron density. Kinetic isotopic effects (KIEs) can identify rate-determining steps in acyl transfer .

Q. What statistical approaches are optimal for analyzing contradictory data in the compound’s surfactant properties across studies?

- Methodology : Apply multivariate regression to assess variables like chain length, pH, and concentration. Use ANOVA to compare critical micelle concentration (CMC) values reported in literature. Validate findings with dynamic light scattering (DLS) and surface tension measurements under standardized conditions .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., reaction yields or spectral assignments), conduct reproducibility trials with strict protocol alignment. Use meta-analysis tools to evaluate publication bias or methodological heterogeneity .

- Experimental Design : For kinetic or synthetic studies, employ factorial design to test multiple variables efficiently. Include negative controls (e.g., omitting catalysts) to identify side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.